2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL
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Overview
Description
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL is a complex organic compound with the molecular formula C28H27N3O4 and a molecular weight of 469.53 g/mol . This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-c]isoquinoline core, substituted with various functional groups such as ethoxy, dimethoxy, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazolo[3,4-c]isoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethoxy, dimethoxy, and phenyl groups is typically carried out through substitution reactions using reagents such as ethyl iodide, dimethyl sulfate, and phenylboronic acid, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, apoptosis, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar methoxy substitutions.
Mescaline: A naturally occurring compound with a similar methoxy substitution pattern.
Uniqueness
2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL is unique due to its complex structure, which combines multiple functional groups and a pyrazolo[3,4-c]isoquinoline core. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogues like 3,4-dimethoxyphenethylamine and mescaline .
Properties
Molecular Formula |
C28H27N3O4 |
---|---|
Molecular Weight |
469.5g/mol |
IUPAC Name |
2-ethoxy-4-(1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol |
InChI |
InChI=1S/C28H27N3O4/c1-5-21-26-19-15-24(33-3)25(34-4)16-20(19)27(17-12-13-22(32)23(14-17)35-6-2)29-28(26)31(30-21)18-10-8-7-9-11-18/h7-16,32H,5-6H2,1-4H3 |
InChI Key |
UZYKOHRWQAATGI-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OCC)OC)OC)C5=CC=CC=C5 |
Canonical SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=C(C=C4)O)OCC)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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